9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-
Overview
Description
“9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound features additional functional groups, including a methoxyphenyl group and a piperonyl-piperazinyl moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-” typically involves multi-step organic reactions. The starting materials might include purine derivatives, methoxyphenyl compounds, and piperonyl-piperazine. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the methoxyphenyl group.
Coupling reactions: to attach the piperonyl-piperazinyl moiety.
Cyclization reactions: to form the purine ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving purines.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The methoxyphenyl and piperonyl-piperazinyl groups might enhance its binding affinity or specificity. The pathways involved could include:
Inhibition of enzyme activity: By binding to the active site.
Modulation of receptor function: By acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that contains a purine structure.
Theobromine: A compound found in chocolate, structurally similar to caffeine.
Uniqueness
“9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-” is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purines.
Properties
IUPAC Name |
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-(2-methoxyphenyl)purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-31-19-5-3-2-4-18(19)30-15-27-22-23(25-14-26-24(22)30)29-10-8-28(9-11-29)13-17-6-7-20-21(12-17)33-16-32-20/h2-7,12,14-15H,8-11,13,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAQKWOXMVOBEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2N=CN=C3N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190871 | |
Record name | 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37425-32-4 | |
Record name | 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037425324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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